molecular formula C24H20N2O B12728892 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- CAS No. 124392-79-6

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl-

Cat. No.: B12728892
CAS No.: 124392-79-6
M. Wt: 352.4 g/mol
InChI Key: WCGPQIKKDRUNLZ-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl-: is a complex organic compound characterized by its unique benzoxepine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxepine ring, followed by the introduction of the pyrazole moiety. Key steps include cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution. Reaction conditions may involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a promising candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-

Comparison: Compared to similar compounds, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- stands out due to its unique substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 9-methyl group, in particular, may enhance its stability and binding affinity.

This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

124392-79-6

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

9-methyl-2,3-diphenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C24H20N2O/c1-17-12-13-22-21(16-17)23-20(14-15-27-22)24(18-8-4-2-5-9-18)26(25-23)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3

InChI Key

WCGPQIKKDRUNLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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